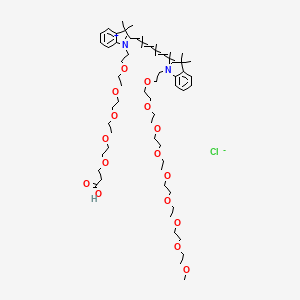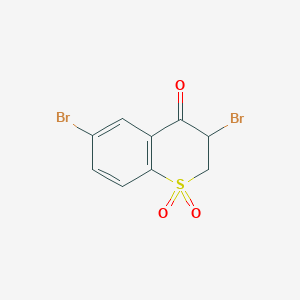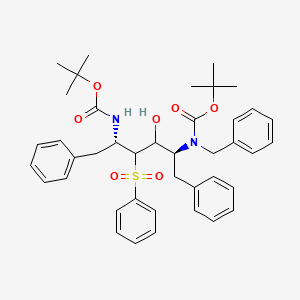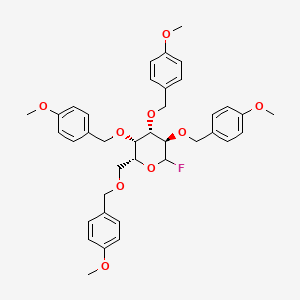
N-(m-PEG9)-N'-(PEG5-acid)-Cy5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(m-PEG9)-N’-(PEG5-acid)-Cy5 is a compound that combines polyethylene glycol (PEG) chains with a cyanine dye (Cy5). PEGylation, the process of attaching PEG chains to molecules, is commonly used to improve the solubility, stability, and bioavailability of compounds. Cy5 is a fluorescent dye often used in biological imaging and molecular labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-PEG9)-N’-(PEG5-acid)-Cy5 typically involves the following steps:
PEGylation: The attachment of PEG chains to the molecule. This can be achieved through various chemical reactions, such as esterification or amidation.
Conjugation with Cy5: The cyanine dye Cy5 is conjugated to the PEGylated molecule through a suitable linker. This step often involves the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-hydroxysuccinimide).
Industrial Production Methods
Industrial production of N-(m-PEG9)-N’-(PEG5-acid)-Cy5 would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(m-PEG9)-N’-(PEG5-acid)-Cy5 can undergo various chemical reactions, including:
Oxidation: The PEG chains can be oxidized under certain conditions, leading to the formation of aldehyde or carboxylic acid groups.
Reduction: Reduction reactions can modify the functional groups on the PEG chains or the Cy5 dye.
Substitution: The PEG chains or the Cy5 dye can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PEG chains can lead to the formation of PEG-aldehyde or PEG-carboxylic acid.
Applications De Recherche Scientifique
N-(m-PEG9)-N’-(PEG5-acid)-Cy5 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in biological imaging to label and track biomolecules.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical devices.
Mécanisme D'action
The mechanism of action of N-(m-PEG9)-N’-(PEG5-acid)-Cy5 involves its interaction with specific molecular targets. The PEG chains improve the solubility and stability of the compound, while the Cy5 dye provides fluorescence for imaging applications. The compound can bind to specific biomolecules, allowing for their visualization and tracking in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(m-PEG9)-N’-(PEG5-acid)-Cy3: Similar to Cy5 but with a different cyanine dye (Cy3) that has different spectral properties.
N-(m-PEG9)-N’-(PEG5-acid)-FITC: Uses fluorescein isothiocyanate (FITC) instead of Cy5, providing different fluorescence characteristics.
Uniqueness
N-(m-PEG9)-N’-(PEG5-acid)-Cy5 is unique due to its specific combination of PEG chains and the Cy5 dye, which offers distinct advantages in terms of solubility, stability, and fluorescence properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C57H89ClN2O16 |
|---|---|
Poids moléculaire |
1093.8 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C57H88N2O16.ClH/c1-56(2)49-13-9-11-15-51(49)58(20-23-64-28-31-68-36-39-71-38-35-67-30-27-63-22-19-55(60)61)53(56)17-7-6-8-18-54-57(3,4)50-14-10-12-16-52(50)59(54)21-24-65-29-32-69-37-40-72-43-44-74-47-48-75-46-45-73-42-41-70-34-33-66-26-25-62-5;/h6-18H,19-48H2,1-5H3;1H |
Clé InChI |
UGQMQMLGHBYOHY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCCOC)(C)C)CCOCCOCCOCCOCCOCCC(=O)O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830275.png)


![Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11830294.png)
![Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-](/img/structure/B11830303.png)

![N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B11830311.png)



![(5R,8R,9R,10R,13R,14R,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11830340.png)
![(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene](/img/structure/B11830342.png)

